![molecular formula C18H17NO4 B3059974 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one CAS No. 159188-35-9](/img/structure/B3059974.png)
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Overview
Description
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one , also known by its chemical structure (5,6,7-Trimethoxy-2-phenylquinolin-4-yl)methanol , is a heterocyclic compound. Its molecular formula is C~18~H~17~NO~4~ . The compound features a quinoline ring system with three methoxy groups (–OCH~3~) and a phenyl group attached at different positions. The presence of these functional groups significantly influences its properties and reactivity .
Scientific Research Applications
Anticancer Activities
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one and its derivatives have shown significant potential in anticancer research. A notable study by Zhang et al. (2013) synthesized a series of compounds related to this chemical structure, which demonstrated strong inhibition of extracellular regulated kinase1/2 (ERK1/2) phosphorylation and induced cell apoptosis in cancer cells, particularly in PC3 cells (Zhang et al., 2013). Additionally, Huang et al. (2012) investigated the anti-tumor activities of a related compound against various tumor cells, observing dose-dependent anti-proliferative effects (Huang et al., 2012).
Synthesis and Characterization
In the field of chemical synthesis and characterization, Kitahara et al. (1997) and Elgazwy (2009) conducted studies focusing on the synthesis of quinolinediones and palladacycles, respectively, using oxidative demethylation and other methods (Kitahara et al., 1997); (Elgazwy, 2009).
Spectroscopic Studies
Mielcarek et al. (2007) explored the spectral properties of hexahydroquinoline derivatives, which are closely related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one. They analyzed emission and absorption spectra, providing insights into the quantum yields of emission based on different substituents in the phenyl ring (Mielcarek et al., 2007).
Tubulin Polymerization Inhibitors
A study by Mirzaei et al. (2020) designed and synthesized styrylquinolines as potential anticancer agents and tubulin polymerization inhibitors. They evaluated the compounds against various human cancer cell lines and found significant cytotoxic activity (Mirzaei et al., 2020).
Luminescent Properties
Huo et al. (2010) investigated the luminescent properties of a Zn complex based on the 8-hydroxyquinoline group, which is structurally related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one. They observed yellow luminescence in both DMSO solution and solid state, suggesting potential applications in luminescent materials (Huo et al., 2010).
Antidepressant-like Activity
Maryanoff et al. (1987) evaluated pyrrolo[2,1-a]isoquinolines, structurally similar to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, for antidepressant-like activity. They identified potent antagonists of tetrabenazine-induced ptosis and inhibitors of biogenic amine uptake (Maryanoff et al., 1987).
Glycine/NMDA Antagonists
Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, including derivatives of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, to evaluate their antagonist activity at the glycine site on the NMDA (N-methyl-D-aspartate) receptor. They observed significant anticonvulsant activity in mouse models (Carling et al., 1997).
Nonsteroidal Progesterone Receptor Antagonists
Pooley et al. (1998) conducted a study on 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines, structurally related to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, as nonsteroidal progesterone receptor antagonists. They discovered orally active nonsteroidal antiprogestins through this research (Pooley et al., 1998).
properties
IUPAC Name |
5,6,7-trimethoxy-2-phenyl-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-10-13-16(18(23-3)17(15)22-2)14(20)9-12(19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXPFMHGJLPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327551 | |
Record name | NSC665928 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one | |
CAS RN |
159188-35-9 | |
Record name | NSC665928 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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